molecular formula C9H7BrCl2O2 B13300058 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one

Cat. No.: B13300058
M. Wt: 297.96 g/mol
InChI Key: RMSQNVMXCNCFTJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9BrCl2O2 It is a derivative of phenol, characterized by the presence of bromine, chlorine, and hydroxyl groups on the aromatic ring, along with a propanone side chain

Preparation Methods

The synthesis of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Fries rearrangement of 2,5-dichloro-3-bromophenyl acetate with aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as tetrachloroethane at elevated temperatures (70-80°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group in the propanone side chain can be reduced to form an alcohol.

    Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one include:

    1-(3-Bromo-2-hydroxyphenyl)ethanone: Lacks the chlorine atoms and has a shorter side chain.

    1-(3-Chloro-2-hydroxyphenyl)ethanone: Contains chlorine instead of bromine and has a shorter side chain.

    1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one: Has a longer side chain.

The uniqueness of this compound lies in its specific combination of halogen atoms and the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H7BrCl2O2/c1-2-6(13)7-8(12)4(10)3-5(11)9(7)14/h3,14H,2H2,1H3

InChI Key

RMSQNVMXCNCFTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1Cl)Br)Cl)O

Origin of Product

United States

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